molecular formula C22H25FN2O2 B11951811 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 853311-89-4

9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11951811
CAS No.: 853311-89-4
M. Wt: 368.4 g/mol
InChI Key: WVJYDKPSPJHLMX-UHFFFAOYSA-N
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Description

9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that features a fluoropyridine moiety attached to a hexahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a suitable pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Hexahydroacridine Core: This involves cyclization reactions, often using catalysts like Lewis acids (e.g., AlCl3) under controlled conditions.

    Coupling of the Fluoropyridine and Hexahydroacridine Units: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the fluoropyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. The fluoropyridine moiety is known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a valuable scaffold for medicinal chemistry.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The acridine core is known for its DNA intercalating properties, which could be leveraged in the design of anticancer agents or other therapeutic drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not well-documented. based on its structure, it is likely to interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluoropyridine moiety may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine Derivatives: Compounds like acridine orange and proflavine, which are known for their DNA intercalating properties.

    Fluoropyridine Derivatives: Compounds such as 3-fluoropyridine and 4-fluoropyridine, which are used in medicinal chemistry for their enhanced metabolic stability.

Uniqueness

9-(3-Fluoropyridin-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to the combination of the fluoropyridine and hexahydroacridine moieties

Properties

CAS No.

853311-89-4

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

9-(3-fluoropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C22H25FN2O2/c1-21(2)7-14-19(16(26)9-21)18(12-5-6-24-11-13(12)23)20-15(25-14)8-22(3,4)10-17(20)27/h5-6,11,18,25H,7-10H2,1-4H3

InChI Key

WVJYDKPSPJHLMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4)F)C(=O)C1)C

Origin of Product

United States

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